molecular formula C21H28N2O B4265835 1-(1-Adamantyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea CAS No. 438219-91-1

1-(1-Adamantyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea

Cat. No.: B4265835
CAS No.: 438219-91-1
M. Wt: 324.5 g/mol
InChI Key: JULANUGYJPEDGS-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-(5,6,7,8-tetrahydro-1-naphthalenyl)urea: is a synthetic organic compound that combines the structural features of adamantane and tetrahydronaphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-1-adamantyl-N’-(5,6,7,8-tetrahydro-1-naphthalenyl)urea typically begins with 1-adamantylamine and 5,6,7,8-tetrahydro-1-naphthylamine.

    Reaction with Isocyanates: The primary synthetic route involves the reaction of these amines with isocyanates in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and tetrahydronaphthalenyl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can also occur, especially at the urea linkage. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the adamantyl or tetrahydronaphthalenyl rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N-1-adamantyl-N’-(5,6,7,8-tetrahydro-1-naphthalenyl)urea exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides a rigid and bulky structure that can enhance binding affinity, while the tetrahydronaphthalenyl group offers additional hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The combination of adamantyl and tetrahydronaphthalenyl groups in a single molecule provides unique steric and electronic properties.

    Chemical Reactivity:

    Biological Activity: The compound’s structure can enhance binding to specific biological targets, making it a valuable tool in medicinal chemistry.

Properties

IUPAC Name

1-(1-adamantyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c24-20(22-19-7-3-5-17-4-1-2-6-18(17)19)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h3,5,7,14-16H,1-2,4,6,8-13H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULANUGYJPEDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146502
Record name N-(5,6,7,8-Tetrahydro-1-naphthalenyl)-N′-tricyclo[3.3.1.13,7]dec-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-91-1
Record name N-(5,6,7,8-Tetrahydro-1-naphthalenyl)-N′-tricyclo[3.3.1.13,7]dec-1-ylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5,6,7,8-Tetrahydro-1-naphthalenyl)-N′-tricyclo[3.3.1.13,7]dec-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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